Sodium isobutyl 2-tetrapropenylsuccinate
Description
Evolution and Classification of Succinate-Derived Surface-Active Agents
The development of surfactants has a rich history, with early forms being simple soaps derived from natural fats and oils. ripublication.com The 20th century saw the rise of synthetic surfactants, driven by the need for materials with tailored properties and greater stability in various conditions. researchgate.net Within this evolution, succinic acid and its derivatives have emerged as valuable building blocks for a diverse range of surfactants. bu.edu.eg
Succinate-derived surfactants can be broadly categorized based on the nature of their hydrophilic head group. chemicalindustriessecrets.comwikipedia.org The most common classification includes:
Anionic Surfactants: These are the most widely produced surfactants and possess a negatively charged head group. ripublication.comchemicalindustriessecrets.com In the case of succinates, this is typically a carboxylate or sulfonate group. Sodium Isobutyl 2-Tetrapropenylsuccinate falls into this category. Other examples include sulfosuccinates, which are known for their excellent foaming and viscosity-modifying properties. bu.edu.eg
Nonionic Surfactants: Lacking a formal charge, these surfactants often derive their hydrophilicity from polyether chains, such as those made from ethylene (B1197577) oxide. esteem-india.com Succinic anhydride (B1165640) can be reacted with ethoxylated fatty alcohols to create nonionic succinate (B1194679) ester surfactants. bu.edu.eg
Cationic Surfactants: These possess a positively charged head group, often a quaternary ammonium (B1175870) ion. While less common for simple succinate derivatives, they are important in other surfactant applications. ripublication.comchemicalindustriessecrets.com
Amphoteric (Zwitterionic) Surfactants: These molecules contain both positive and negative charges and can behave as either anionic or cationic depending on the pH. chemicalindustriessecrets.comfirp-ula.org
The evolution of succinate surfactants continues, with a growing emphasis on creating more complex structures, such as gemini (B1671429) surfactants (two surfactant molecules linked together) and polymeric surfactants, to achieve enhanced performance characteristics. wikipedia.org There is also a significant trend towards using renewable, bio-based feedstocks for their synthesis. safehouseholdcleaning.com
The Significance of Alkyl/Alkenyl Succinate Structures in Contemporary Chemical Science
The unique molecular architecture of alkyl/alkenyl succinates, featuring a polar head group and a non-polar hydrocarbon tail, imparts them with surface-active properties that are of great interest in modern chemical science. researchgate.net The presence of both a hydrophilic carboxylate group and a hydrophobic alkenyl chain allows them to reduce the surface tension at interfaces, a fundamental property of surfactants. esteem-india.com
The significance of these structures lies in their versatility and tunability. The properties of the surfactant can be finely adjusted by modifying either the hydrophilic or the hydrophobic part of the molecule. For instance, the length and branching of the alkenyl chain influence the surfactant's solubility and how it packs at an interface. researchgate.net The tetrapropenyl group in this compound, for example, provides a significant hydrophobic character.
Alkyl/alkenyl succinate derivatives are not only important as surfactants but also as chemical intermediates. nih.gov The reactive anhydride ring in the precursor, alkenyl succinic anhydride (ASA), can be opened by various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of esters, amides, and other derivatives with tailored properties. nih.gov This reactivity makes them valuable in diverse applications, from paper sizing to corrosion inhibition and as components in lubricants and resins. nih.govresearchgate.net
Furthermore, the ester linkage in many succinate-based surfactants makes them potentially more biodegradable than some other classes of surfactants, which is a significant advantage in the context of green chemistry and environmental sustainability. researchgate.netmdpi.com
Identification of Knowledge Gaps and Research Imperatives Pertaining to this compound
Despite the broad utility of alkenyl succinate derivatives, a detailed review of the scientific literature reveals significant knowledge gaps specifically concerning this compound. The most prominent gap is the scarcity of publicly available research dedicated to this particular compound. While its precursor, tetrapropenylsuccinic anhydride (TPSA), is commercially available and has some documented properties, the specific characteristics and performance of the sodium isobutyl half-ester derivative are not well-established in academic publications.
Key research imperatives arising from these gaps include:
Detailed Synthesis and Characterization: There is a need for a comprehensive study detailing the optimized synthesis of this compound, including the esterification of TPSA with isobutanol and subsequent neutralization. bcrec.id Thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is required to definitively confirm its structure. guilan.ac.ir
Physicochemical Properties: A systematic investigation of its fundamental physicochemical properties is lacking. This includes determining its critical micelle concentration (CMC), surface tension reduction capabilities, and its behavior in different solution conditions (e.g., varying pH, temperature, and electrolyte concentration). rsc.org
Performance in Application: While the applications of its precursor, TPSA, are known, there is a lack of data on how the modification to the sodium isobutyl ester affects its performance as a surfactant in various applications like emulsion polymerization, personal care formulations, or as a dispersing agent.
Biodegradability and Ecotoxicology: As with many specialty surfactants, there is a need for comprehensive studies on the biodegradability and ecotoxicological profile of this compound to ensure its environmental safety. datainsightsmarket.com
Aggregation Behavior: Advanced studies on its self-assembly in aqueous solutions, including the size and shape of the micelles or other aggregates it forms, would provide valuable insights into its mode of action. mdpi.com
Overview of Research Trajectories and Methodological Paradigms
Future research on this compound and related succinate surfactants is likely to follow several key trajectories, employing a range of advanced methodological paradigms.
Research Trajectories:
Sustainable Synthesis: A major trend in the chemical industry is the move towards more sustainable and bio-based raw materials. datainsightsmarket.com Future research will likely focus on synthesizing the tetrapropenyl group from renewable sources or exploring alternative bio-based hydrophobic chains.
Multifunctional Surfactants: There is a growing interest in developing surfactants that offer multiple benefits in a single molecule. datainsightsmarket.com Research may explore further modifications of the succinate structure to incorporate additional functionalities, such as antimicrobial or anti-corrosion properties.
High-Performance Formulations: The focus will continue to be on developing surfactants with superior performance, such as greater efficiency at lower concentrations, enhanced stability in harsh conditions, and improved detergency or emulsifying power. datainsightsmarket.com
Methodological Paradigms:
Advanced Analytical Characterization: The characterization of novel surfactants like this compound will increasingly rely on sophisticated analytical techniques. This includes 1D and 2D NMR for detailed structural elucidation, mass spectrometry for accurate molecular weight determination, and techniques like Dynamic Light Scattering (DLS) to study the size and distribution of micelles. guilan.ac.irmdpi.com
Interfacial Science Techniques: Tensiometers are fundamental for measuring surface and interfacial tension and determining the CMC. rsc.org The use of techniques like neutron reflectometry can provide detailed information about the structure of the surfactant layer at an interface.
Computational Modeling: Molecular dynamics simulations are becoming an invaluable tool for studying the behavior of surfactants at the molecular level. mdpi.com These simulations can provide insights into micelle formation, the arrangement of surfactant molecules at interfaces, and their interactions with other molecules, which can help in the rational design of new surfactants. mdpi.com
High-Throughput Screening: For assessing the performance of new surfactants in various applications, high-throughput screening methods are being developed to rapidly evaluate properties like emulsification, foaming, and cleaning efficiency. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of Tetrapropenylsuccinic Anhydride (Precursor)
| Property | Value | Source(s) |
| Chemical Formula | C16H26O3 | researchgate.net |
| Appearance | Light yellow, transparent, oily, viscous liquid | researchgate.net |
| Solubility | Insoluble in water; soluble in acetone, toluene, petroleum ether | researchgate.net |
| Melting Point | 41-43 °C | researchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
93921-09-6 |
|---|---|
Molecular Formula |
C20H29NaO4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
sodium;(E)-3-(2-methylpropoxycarbonyl)-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoate |
InChI |
InChI=1S/C20H30O4.Na/c1-7-11-19(12-8-2,17(21)22)20(13-9-3,14-10-4)18(23)24-15-16(5)6;/h7-14,16H,15H2,1-6H3,(H,21,22);/q;+1/p-1/b11-7+,12-8+,13-9+,14-10+; |
InChI Key |
LLDIFBDESDOMQM-LJPQTABZSA-M |
Isomeric SMILES |
C/C=C/C(C(C(=O)OCC(C)C)(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+] |
Canonical SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OCC(C)C.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for Sodium Isobutyl 2 Tetrapropenylsuccinate
Advanced Strategies for Succinate (B1194679) Core Synthesis
The foundational step in the synthesis is the creation of the tetrapropenyl-substituted succinic anhydride (B1165640), which is subsequently modified through esterification and saponification to yield the final product.
The synthesis begins with the formation of Tetrapropenylsuccinic Anhydride through an "ene" reaction. This class of pericyclic reactions involves the addition of an alkene containing an allylic hydrogen (the ene) to a compound with a multiple bond (the enophile), in this case, maleic anhydride. rsc.orgrsc.org The specific alkene used is a propylene (B89431) tetramer, a C12 branched-chain olefin, which gives the "tetrapropenyl" substituent.
The reaction is typically performed at elevated temperatures, often ranging from 160°C to 260°C. google.com Kinetic studies have shown that the ene reaction between maleic anhydride and various long-chain alkenes follows second-order kinetics. rsc.org The mechanism is considered concerted, proceeding through a cyclic transition state. rsc.org Key considerations in this step include:
Side Reactions: A significant side reaction is the polymerization of maleic anhydride or its copolymerization with the olefin, leading to the formation of solid residues and product discoloration. google.com To mitigate this, inhibitors or specific additives like aluminum acetylacetonate (B107027) can be introduced, which dramatically reduce the formation of these byproducts. google.com
Mechanism and Stereochemistry: The reaction's transition state influences the product's stereochemistry. The lack of significant variation in reaction rates with increasing alkyl chain length in alk-1-enes suggests an exo transition state is favored. rsc.org
The general reaction is as follows: Propylene Tetramer + Maleic Anhydride → Tetrapropenylsuccinic Anhydride
Once Tetrapropenylsuccinic Anhydride is formed, the next step is a selective mono-esterification using isobutyl alcohol (isobutanol). This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring. This ring-opening reaction is generally efficient and yields a molecule that is both a carboxylic acid and an ester: Isobutyl 2-Tetrapropenylsuccinate.
This esterification can often proceed without a strong acid catalyst, as the newly formed carboxylic acid group on the product molecule can itself catalyze the reaction. yale.edu However, for industrial efficiency, various catalysts can be employed to increase the reaction rate and ensure completion. These can include simple alkali salt bases such as sodium acetate (B1210297) or potassium carbonate. stackexchange.com The reaction proceeds by treating the anhydride with the alcohol, often under reflux conditions, until the monoester is formed. stackexchange.com
The reaction is as follows: Tetrapropenylsuccinic Anhydride + Isobutyl Alcohol → Isobutyl 2-Tetrapropenylsuccinate
The final step in the synthesis is a controlled saponification and neutralization. The monoester, Isobutyl 2-Tetrapropenylsuccinate, possesses a free carboxylic acid group. This acidic proton is neutralized by the addition of a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH). This acid-base reaction is rapid and exothermic, resulting in the formation of the sodium carboxylate salt.
It is crucial to control the amount of base added. If excess base were used under harsh conditions (e.g., high heat), it could potentially saponify the isobutyl ester group as well, leading to the formation of the disodium (B8443419) salt of tetrapropenylsuccinic acid, an undesired byproduct. Therefore, the reaction is typically carried out under mild temperature conditions with careful monitoring of pH or using precisely one equivalent of the base to ensure only the carboxylic acid is neutralized.
The reaction is as follows: Isobutyl 2-Tetrapropenylsuccinate + Sodium Hydroxide → Sodium Isobutyl 2-Tetrapropenylsuccinate + Water
Catalytic Systems in Succinate Derivatization
Catalysis is integral to optimizing the synthesis of succinate derivatives, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Both heterogeneous and homogeneous systems are employed, alongside specialized techniques like phase transfer catalysis for multiphase reactions.
Both homogeneous and heterogeneous catalysts can be applied to the reactions involved in producing succinate derivatives, though their application differs based on the specific transformation. rsc.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For reactions involving succinate precursors, such as the hydrogenation of maleic anhydride, soluble transition metal complexes like Ru-P(Ph)3 have been studied. academax.com These catalysts can achieve high conversion and selectivity under specific solvent and pressure conditions. academax.com For the esterification step, catalysts soluble in the reaction medium can facilitate the reaction at lower temperatures.
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their removal from the reaction mixture post-reaction. This is a significant advantage in industrial processes. For esterification reactions, solid acid catalysts such as cation-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Al³⁺-mont) have proven effective. core.ac.uk These clays act as Brønsted acids, protonating the anhydride to activate it for nucleophilic attack by the alcohol. core.ac.uk For other transformations in succinate chemistry, such as hydrogenation, supported metal catalysts (e.g., palladium, nickel) on solid supports are common. rsc.orgnih.govgoogle.com
Table 1: Comparison of Catalytic Systems
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| State | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) |
| Activity/Selectivity | Often high activity and selectivity due to well-defined active sites. | Can be highly selective; activity depends on surface area and active site distribution. |
| Catalyst Separation | Difficult; often requires distillation or extraction. | Easy; typically separated by simple filtration or centrifugation. core.ac.uk |
| Reusability | Generally difficult to recover and reuse. | High potential for regeneration and reuse. core.ac.uk |
| Example | Ru-P(Ph)3 complex for anhydride hydrogenation. academax.com | Cation-exchanged clays for esterification core.ac.uk; Supported Pd for hydrogenation. google.com |
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in two immiscible phases, such as an aqueous phase and an organic phase. mdpi.com This is particularly relevant for the saponification or esterification of large, oil-soluble molecules like tetrapropenylsuccinic acid derivatives.
The mechanism of PTC in the esterification or saponification of a succinate derivative involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), that can transport an anionic reactant from the aqueous phase to the organic phase. mdpi.com
The process can be described in two main steps:
Anion Exchange and Transfer: In the aqueous phase, the carboxylate anion (Y⁻), formed by the deprotonation of the succinic acid derivative by a base, exchanges with the counter-ion (X⁻) of the PTC. This forms an ion pair (Q⁺Y⁻) that is sufficiently lipophilic (oily) to dissolve in the organic phase. mdpi.com
Reaction in the Organic Phase: The active ion pair (Q⁺Y⁻) is transferred from the aqueous phase to the organic phase, where it can react with the organic-soluble substrate (e.g., an alkyl halide for esterification). mdpi.com After the reaction, the catalyst cation (Q⁺) shuttles back to the aqueous phase to begin the cycle again.
This catalytic cycle allows the reaction to proceed at a significant rate by overcoming the insolubility of the reactants. The choice of catalyst is important; for instance, tetrabutylammonium (B224687) salts are common, but the choice of the counter-ion (e.g., chloride vs. bromide) can impact reactivity and potential side reactions. phasetransfercatalysis.com
Table 2: Components of a PTC System for Succinate Derivatization
| Component | Role | Example |
|---|---|---|
| Organic Phase | Contains the lipophilic substrate. | Isobutyl 2-Tetrapropenylsuccinate in a non-polar solvent. |
| Aqueous Phase | Contains the water-soluble nucleophile/base. | Sodium Hydroxide (NaOH) solution. |
| Phase Transfer Catalyst | Shuttles the anion between phases. | Tetrabutylammonium Bromide (TBAB). phasetransfercatalysis.com |
| Reactant Anion | The species transferred to the organic phase. | The sodium tetrapropenylsuccinate anion. |
No Information Found for this compound
Extensive research has been conducted to gather information regarding the synthetic methodologies, reaction kinetics, thermodynamic considerations, and process optimization for "this compound." Despite a thorough search of scientific databases and chemical literature, no specific data or research articles were found for this particular compound.
The searches performed did not yield any relevant results for "this compound." The information retrieved pertained to other, chemically distinct compounds such as "sodium isobutyl xanthate" and "tetrapropenyl succinic anhydride." While these compounds share some structural similarities or belong to related chemical classes, their synthetic pathways, kinetic and thermodynamic profiles, and optimization parameters are not interchangeable.
Due to the complete absence of specific research findings for "this compound," it is not possible to provide a scientifically accurate and detailed article on its formation and synthesis as requested. Any attempt to do so would be speculative and would not meet the required standards of accuracy and reliance on documented research.
Therefore, the sections on "Reaction Kinetics and Thermodynamic Considerations in Compound Formation" and "Optimization of Process Parameters for Scalable and High-Purity Synthesis" cannot be generated. There is no available data to populate tables or to discuss detailed research findings for this specific compound.
It is recommended to verify the name and CAS number of the compound of interest to ensure that further searches can be conducted with the correct information. Without published research, any discussion on the synthesis of this specific molecule would be hypothetical.
Molecular Architecture Elucidation and Advanced Spectroscopic Characterization of Sodium Isobutyl 2 Tetrapropenylsuccinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For sodium isobutyl 2-tetrapropenylsuccinate, a combination of one-dimensional and two-dimensional NMR experiments is essential for the unambiguous assignment of its proton and carbon signals, thereby confirming its backbone and side-chain structures.
Proton (¹H) and Carbon-13 (¹³C) NMR for Backbone and Side-Chain Identification
The ¹H NMR spectrum of this compound provides critical information regarding the number and types of protons present in the molecule, as well as their neighboring environments through spin-spin coupling. The isobutyl group would be identified by a characteristic doublet for the two methyl groups and a multiplet for the methine proton, coupled to a doublet for the methylene protons attached to the ester oxygen. The tetrapropenyl chain would exhibit a complex series of signals in the vinylic region, corresponding to the protons on the double bonds, and in the aliphatic region for the methylene and methyl groups. The succinate (B1194679) backbone would be characterized by signals corresponding to the methine proton at the point of substitution and the methylene protons.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbons of the ester and carboxylate groups would appear at the downfield end of the spectrum. The carbons of the C=C double bonds in the tetrapropenyl chain would resonate in the vinylic region. The aliphatic carbons of the isobutyl and tetrapropenyl chains, as well as the succinate backbone, would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isobutyl -CH(CH₃)₂ | ~0.9 (d, 6H) | ~19 |
| Isobutyl -CH(CH₃)₂ | ~1.9 (m, 1H) | ~28 |
| Isobutyl -OCH₂- | ~3.8 (d, 2H) | ~71 |
| Succinate -CH₂- | ~2.5-2.7 (m, 2H) | ~35 |
| Succinate -CH- | ~2.8-3.0 (m, 1H) | ~45 |
| Tetrapropenyl -CH= | ~5.0-5.8 (m) | ~110-140 |
| Tetrapropenyl -CH₂- | ~1.9-2.1 (m) | ~25-35 |
| Tetrapropenyl -CH₃ | ~1.6-1.7 (s) | ~15-25 |
| Ester C=O | - | ~175 |
| Carboxylate C=O | - | ~180 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. d = doublet, m = multiplet, s = singlet.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
While one-dimensional NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule. sdsu.eduyoutube.com For this compound, COSY would be instrumental in connecting the protons within the isobutyl group and mapping out the sequence of protons along the tetrapropenyl chain and the succinate backbone.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.educolumbia.edu This provides an unambiguous link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons.
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic range of absorption frequencies. For this compound, the FTIR spectrum would be expected to display several key absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The ester carbonyl (C=O) stretching vibration would also be a significant feature. The spectrum would further be characterized by C-H stretching and bending vibrations from the aliphatic isobutyl and tetrapropenyl chains, and C=C stretching from the tetrapropenyl group.
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C=O stretch (ester) | 1735-1750 | Strong |
| C=O stretch (carboxylate, asymmetric) | 1550-1610 | Strong |
| C=O stretch (carboxylate, symmetric) | 1400-1450 | Medium |
| C-H bend (alkane) | 1350-1480 | Medium |
| C-O stretch (ester) | 1150-1250 | Strong |
| C=C stretch (alkene) | 1640-1680 | Medium-Weak |
Raman Spectroscopy for Complementary Vibrational Mode Assessment
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy often provides stronger signals for non-polar, symmetric bonds. In the case of this compound, the C=C stretching vibrations of the tetrapropenyl chain would be expected to produce a strong and distinct signal in the Raman spectrum. The C-C backbone stretching vibrations would also be readily observable. This complementary information aids in a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the different structural units. For this compound, characteristic fragmentation pathways would likely include the loss of the isobutyl group, cleavage of the tetrapropenyl side chain, and decarboxylation (loss of CO₂), providing further corroboration of the structure elucidated by NMR and vibrational spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For a compound like this compound, HRMS would be employed to measure its exact mass with a high degree of accuracy. This accurate mass measurement allows for the determination of its molecular formula. The expected output would be a high-resolution mass spectrum showing the molecular ion peak, from which the elemental composition can be deduced by comparing the measured mass to the calculated masses of possible elemental formulas.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Hypothetical Value |
| Molecular Formula | C₂₀H₃₁NaO₄ |
| Calculated Exact Mass | 374.2093 g/mol |
| Measured Exact Mass | 374.2091 g/mol |
| Mass Error | < 1 ppm |
| Ionization Mode | Electrospray Ionization (ESI+) |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions
Tandem Mass Spectrometry (MS/MS) would be utilized to gain insight into the structural connectivity of this compound. In an MS/MS experiment, the molecular ion of the compound is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are then mass-analyzed. By interpreting the fragmentation pattern, the different structural motifs within the molecule, such as the isobutyl group, the succinate backbone, and the tetrapropenyl chain, can be identified and pieced together.
Table 2: Hypothetical MS/MS Fragmentation Data for the [M+Na]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 374.2 | 317.2 | C₄H₉O (Isobutanol) | [Sodium 2-tetrapropenylsuccinate]⁺ |
| 374.2 | 223.1 | C₁₁H₁₇ (Tetrapropenyl group) | [Sodium isobutyl succinate]⁺ |
| 317.2 | 299.2 | H₂O | [Dehydrated sodium 2-tetrapropenylsuccinate]⁺ |
Advanced X-ray Diffraction (XRD) for Crystalline Structure Analysis (Powder XRD for salt forms)
For a solid salt like this compound, Powder X-ray Diffraction (PXRD) would be the technique of choice to analyze its crystalline structure. The PXRD pattern is a fingerprint of the crystalline solid, providing information on the arrangement of atoms in the crystal lattice. The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions and the crystalline phase of the material. This is crucial for understanding the solid-state properties of the compound.
Chromatographic Coupling Techniques for Purity Profiling and Component Identification (e.g., GC-MS, LC-MS)
Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and identifying any related impurities or components.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be used if the compound is volatile or can be made volatile through derivatization. It separates compounds based on their boiling points and polarity, and the mass spectrometer provides identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): As a salt, this compound is likely not volatile, making LC-MS the more suitable technique. LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluting compounds are then detected and identified by the mass spectrometer. This would allow for the separation and identification of the main compound from any starting materials, by-products, or degradation products.
Colloidal Science and Self Assembly Behavior of Sodium Isobutyl 2 Tetrapropenylsuccinate
Influence of Environmental Perturbations on Self-Assembly
Compound Names
As no data was found for the primary compound or any related derivatives within the specified context, a table of compound names cannot be generated.
Effects of pH, Ionic Strength, and Temperature on Aggregation Properties
The aggregation of anionic surfactants like sodium isobutyl 2-tetrapropenylsuccinate into micelles is a delicate balance of intermolecular forces that can be significantly influenced by the surrounding environment.
pH: The pH of the aqueous solution is expected to have a minimal direct effect on the charge of the sulfonate head group of this compound, as it is a salt of a strong acid. However, extreme pH values can influence the stability of the ester linkage in the molecule, potentially leading to hydrolysis over time.
Ionic Strength: The addition of electrolytes (increasing ionic strength) to a solution of anionic surfactants typically leads to a decrease in the critical micelle concentration (CMC). researchgate.net This occurs because the added cations screen the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, making it energetically more favorable for them to aggregate into micelles. researchgate.net The increased screening also promotes the growth of micelles from spherical to more elongated or rod-like structures.
Temperature: The effect of temperature on the micellization of anionic surfactants is complex. Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tails, which is an entropically driven process. However, beyond a certain point, a further increase in temperature can increase the CMC due to the increased kinetic energy of the surfactant molecules, which can hinder aggregation. The specific temperature dependence for this compound would need to be determined empirically.
A hypothetical representation of the effect of ionic strength and temperature on the CMC of a generic anionic surfactant is presented in the table below.
| Parameter | Condition | Expected Effect on CMC | Rationale |
| Ionic Strength | Increasing NaCl Concentration | Decrease | Shielding of electrostatic repulsion between head groups. researchgate.net |
| Temperature | Moderate Increase | Decrease | Disruption of water structure around hydrophobic tails. |
| Temperature | High Increase | Increase | Increased kinetic energy of surfactant molecules. |
Co-Solvent Effects on Micellar Solubilization and Stability
The addition of co-solvents, such as short-chain alcohols or glycols, to an aqueous surfactant solution can have a profound impact on micelle formation and stability.
Co-solvents can influence micellization in several ways:
Increase in CMC: Co-solvents can increase the polarity of the bulk solution, making it a more favorable environment for the hydrophobic tails of the surfactant. mdpi.com This reduces the driving force for micellization, resulting in a higher CMC. mdpi.com
Alteration of Micelle Structure: Co-solvents can penetrate the micellar structure, localizing at the core-corona interface. This can lead to swelling of the micelles and changes in their shape and size. mdpi.com
Enhanced Solubilization: For certain applications, the addition of a co-solvent can enhance the solubilizing capacity of the micelles for nonpolar substances. mdpi.com
The table below illustrates the general effects of co-solvents on the micellar properties of anionic surfactants.
| Co-Solvent Type | Expected Effect on CMC | Expected Effect on Micelle Size |
| Short-chain alcohols (e.g., ethanol) | Increase | May increase or decrease depending on concentration |
| Glycols (e.g., propylene (B89431) glycol) | Increase | Generally leads to an increase |
Interfacial Thermodynamics and Kinetics of Self-Assembly
The self-assembly of surfactants into micelles is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. mdpi.com This free energy change is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. For many anionic surfactants, the micellization process is primarily entropy-driven, resulting from the release of structured water molecules from around the hydrophobic tails into the bulk solution. mdpi.com
The kinetics of self-assembly describe the rate at which micelles form and break down. These are typically very fast processes, occurring on the microsecond to millisecond timescale. The kinetics are influenced by factors such as surfactant concentration, temperature, and the presence of additives.
Due to the lack of specific experimental data for this compound, a quantitative analysis of its interfacial thermodynamics and kinetics of self-assembly is not possible.
Interfacial Behavior and Adsorption Phenomena of Sodium Isobutyl 2 Tetrapropenylsuccinate
Adsorption Mechanisms at Diverse Interfaces (e.g., Air-Water, Oil-Water, Solid-Liquid)
The amphiphilic nature of sodium isobutyl 2-tetrapropenylsuccinate dictates its tendency to adsorb at interfaces, thereby lowering the interfacial free energy. The primary mechanism driving this adsorption is the reduction of unfavorable contact between the hydrophobic tetrapropenyl chain and water molecules.
Air-Water Interface: At the air-water interface, the surfactant molecules orient themselves with the hydrophobic tetrapropenyl tail directed towards the air (the non-polar phase) and the hydrophilic sodium isobutyl succinate (B1194679) head group remaining in the aqueous phase. This arrangement disrupts the strong cohesive forces between water molecules at the surface, leading to a reduction in surface tension. The effectiveness of a surfactant is often characterized by its ability to lower surface tension at low concentrations. For analogous anionic surfactants like dioctyl sodium sulfosuccinate (B1259242) (DOSS), surface tension can be significantly reduced to values around 25-30 mN/m. chemicalbook.com
Oil-Water Interface: At the oil-water interface, the adsorption is even more pronounced. The hydrophobic tail finds a favorable environment in the oil phase, while the hydrophilic head group remains in the water. This partitioning leads to a significant reduction in the interfacial tension between the oil and water phases. The efficiency of this process is crucial for the formation and stabilization of emulsions. For a structurally similar surfactant, sodium dodecyl sulfate (B86663) (SDS), studies have shown a dramatic drop in interfacial tension at the oil-water interface as surfactant concentration increases. epfl.ch The specific structure of the hydrophobic chain, such as the branching in the tetrapropenyl group, influences the packing and effectiveness of the surfactant at the interface.
Solid-Liquid Interface: The adsorption of this compound onto a solid surface from a liquid phase is governed by a combination of interactions, including electrostatic forces, hydrophobic interactions, and chemical bonding.
Electrostatic Interactions: The net charge of most mineral surfaces is pH-dependent. researchgate.net On positively charged surfaces, the anionic succinate head group will adsorb strongly due to electrostatic attraction. researchgate.net
Hydrophobic Interactions: Even on negatively charged surfaces where electrostatic repulsion would be expected, adsorption can occur. At sufficient concentrations, hydrophobic interactions between the alkyl chains of surfactant molecules can lead to the formation of surface aggregates, such as hemimicelles, which anchor the surfactant to the surface. researchgate.net
Chemical Interactions: In some cases, specific chemical interactions or chemisorption can occur between the surfactant's functional groups and the solid surface.
The interaction with clay minerals, for instance, is a critical area of study. Anionic surfactants are known to adsorb on the surface of clays (B1170129) like kaolinite (B1170537) and illite, which can influence the stability of clay suspensions. sigmaaldrich.com
Quantitative Analysis of Adsorption Isotherms and Kinetics
To quantify the amount of surfactant adsorbed onto a surface at equilibrium, adsorption isotherms are employed. These models mathematically describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed on the interface.
Several models are used to describe surfactant adsorption, with the choice depending on the nature of the surface and the adsorbate. researchgate.net
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. wikipedia.org It predicts a plateau in adsorption as the surface becomes saturated. The Langmuir equation is often expressed as: qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ) where qₑ is the amount adsorbed at equilibrium, qₘ is the maximum monolayer adsorption capacity, Cₑ is the equilibrium concentration of the surfactant, and Kₗ is the Langmuir constant related to the energy of adsorption. Studies on other anionic surfactants have shown good correlation with the Langmuir model, particularly for adsorption on mineral surfaces. researchgate.net
Freundlich Isotherm: This empirical model is often applied to adsorption on heterogeneous surfaces and does not predict a saturation plateau. researchgate.net It is given by the equation: qₑ = Kբ * Cₑ^(1/n) where Kբ and n are Freundlich constants that indicate the adsorption capacity and intensity, respectively. This model has been found to represent adsorption data well for mixtures of anionic and nonionic surfactants on adsorbents like sandstone and shale. researchgate.net
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. The Temkin isotherm is generally expressed as: qₑ = (RT/b) * ln(A * Cₑ) where A is the equilibrium binding constant and b is related to the heat of adsorption.
| Adsorbent | Surfactant System | Isotherm Model | Key Findings |
| Limestone | Sulfonated Castor Oil (Anionic) | Langmuir & Freundlich | The Langmuir model provided a more accurate fit for the adsorption isotherms. epfl.ch |
| Sandstone & Shale | Triton X100 (Nonionic) & SDS (Anionic) | Langmuir & Freundlich | Adsorption data for the nonionic surfactant and its mixtures with the anionic surfactant were successfully fitted by both models, with the Freundlich model often providing a better representation. researchgate.net |
| Kaolin | Na-A zeolites | Langmuir | The adsorption data for Sr²⁺ were appropriately analyzed with the Langmuir isotherm model. researchgate.net |
This table presents data for analogous surfactant and adsorbent systems to illustrate the application of isotherm models.
Advanced surface-sensitive techniques are used to probe the structure of the adsorbed surfactant layer at a molecular level.
Ellipsometry: This optical technique measures the change in the polarization of light upon reflection from a surface, which can be used to determine the thickness and refractive index of a thin film. It is a powerful tool for studying the formation of adsorbed surfactant layers at air-water and solid-water interfaces in real-time.
Atomic Force Microscopy (AFM): AFM provides topographical images of surfaces with nanoscale resolution. hawaii.edu In the context of surfactant adsorption, AFM can visualize the morphology of adsorbed layers, revealing the formation of aggregates like micelles or hemimicelles on the surface. nih.gov For instance, AFM studies on other surfactants have shown that below the critical micelle concentration (CMC), surfactants may form patches of adsorbed molecules, which grow in size with increasing concentration until a full layer is formed near the CMC. nih.gov Force mapping with AFM can also probe the mechanical properties, such as rigidity and thickness, of the adsorbed film. nih.govcapes.gov.br Studies have used AFM to visualize the lateral structure of adsorbed pulmonary surfactant films, revealing complex morphologies composed of monolayers and attached vesicular structures. nih.gov
Surface Rheology and Interfacial Tension Dynamics
The response of a surfactant-laden interface to deformation is described by surface rheology. nih.gov This is a critical property in dynamic processes like foaming, emulsification, and coating. The presence of adsorbed this compound molecules imparts viscoelastic properties to the interface.
The dynamic surface tension (DST) refers to the surface tension of a freshly formed interface, which changes over time as surfactant molecules diffuse from the bulk and adsorb. nih.govyoutube.comyoutube.com The rate of this change is dependent on the surfactant's diffusion coefficient and the presence of any energy barrier to adsorption. For many applications, a rapid reduction in surface tension is desirable. stevenabbott.co.uk
The dilational surface rheology, which measures the response to expansion and compression of the interfacial area, is characterized by the dilational elasticity and viscosity. These parameters are crucial for the stability of foams and emulsions. Studies on binary mixtures of anionic and nonionic surfactants have utilized interfacial shear rheology to understand the structure and viscoelastic properties of the adsorbed layers. nih.gov The interaction between different surfactant molecules at the interface can significantly alter the rheological behavior compared to the individual components. nih.gov
Wettability Modification and Spreading Coefficients in Multiphase Systems
The adsorption of this compound can significantly alter the wettability of a solid surface. Wettability describes the preference of a solid to be in contact with one fluid over another and is quantified by the contact angle. By adsorbing onto a solid surface, the surfactant can change a water-wet (hydrophilic) surface to an oil-wet (hydrophobic) one, or vice-versa. columbia.edu
The orientation of the adsorbed surfactant molecules is key. columbia.edu For an anionic surfactant like this compound adsorbing on a positively charged mineral surface, a monolayer will form with the hydrophobic tails oriented towards the aqueous phase, making the surface more hydrophobic. At higher concentrations, a second layer can adsorb via hydrophobic interactions, with the head groups facing the water, rendering the surface hydrophilic again.
This ability to modify wettability is critical in applications such as enhanced oil recovery, where altering the rock's wettability from oil-wet to water-wet can improve oil displacement. nih.govmdpi.com The effectiveness of wettability alteration depends on surfactant type, concentration, and environmental conditions like temperature and salinity. researchgate.netnih.gov
The spreading coefficient (S) is a measure of the tendency of a liquid to spread over another liquid or a solid surface. It is determined by the balance of interfacial and surface tensions. For a liquid (L1) spreading on another liquid (L2) in the presence of a vapor phase (V), the spreading coefficient is given by: S = γ_(L2V) - (γ_(L1V) + γ_(L1L2)) A positive or zero spreading coefficient indicates that spreading will occur spontaneously. By lowering the interfacial tension (γ_L1L2) and surface tension (γ_L1V), this compound can promote the spreading of aqueous solutions over oily or solid surfaces.
Interactions with Specific Substrates and Mineral Surfaces
The interaction of this compound with mineral surfaces is highly specific and depends on the mineral's composition and surface chemistry.
Carbonates (e.g., Calcite, Dolomite): Carbonate minerals often have a positive surface charge at neutral or acidic pH, leading to strong electrostatic attraction with the anionic succinate head group. However, the dissolution of some carbonate minerals can release divalent cations (e.g., Ca²⁺, Mg²⁺), which can interact with the anionic surfactant, potentially leading to precipitation.
Sulfide (B99878) Minerals: In mineral flotation, anionic surfactants can act as collectors, selectively adsorbing onto the surface of sulfide minerals to render them hydrophobic and allow for their separation via froth flotation.
The presence of electrolytes in the aqueous phase can significantly influence these interactions by screening electrostatic forces and affecting surfactant solubility and aggregation behavior. nih.gov
Mechanistic Investigations of Dispersion Efficacy for Sodium Isobutyl 2 Tetrapropenylsuccinate
Principles of Stabilizing Dispersions: Role in Preventing Particle Aggregation and Sedimentation
The stability of a dispersion, a system where one substance is distributed in a continuous phase of another, is paramount for its functionality and shelf-life. Instability in dispersions manifests as particle aggregation (clumping) and sedimentation (settling) or creaming. Surfactants, or surface-active agents, play a crucial role in mitigating these destabilizing phenomena. particletechlabs.compharmaexcipients.com
Alkenyl succinates, a class of anionic surfactants to which Sodium isobutyl 2-tetrapropenylsuccinate belongs, are effective stabilizers. Their amphiphilic nature, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail, allows them to adsorb at the interface between the dispersed particles and the continuous phase. researchgate.netnih.gov This adsorption lowers the interfacial tension, facilitating the dispersion of the particles and creating a protective barrier that prevents them from coalescing. researchgate.net
In essence, these surfactants create a physical and/or electrostatic shield around each particle. This barrier counteracts the attractive van der Waals forces that would otherwise cause the particles to aggregate. By preventing aggregation, the effective particle size remains small, and the dispersion is less prone to sedimentation or creaming, thus ensuring its homogeneity and stability over time. pharmaexcipients.combrookhaveninstruments.com
Elucidation of Stabilization Mechanisms: Steric Hindrance vs. Electrostatic Repulsion
The stabilizing action of surfactants like alkenyl succinates can be attributed to two primary mechanisms: steric hindrance and electrostatic repulsion. differencebetween.comresearchgate.net Often, a combination of both, known as electrosteric stabilization, is at play. particletechlabs.com
Steric Hindrance: This mechanism arises from the physical bulk of the surfactant molecules adsorbed onto the particle surfaces. The hydrophobic tails of the alkenyl succinate (B1194679), which can be long and branched, extend into the continuous phase, forming a protective layer. byk.com When two particles approach each other, these protruding chains begin to overlap and compress. This compression is energetically unfavorable as it reduces the conformational entropy of the polymer chains, leading to a repulsive force that pushes the particles apart. youtube.com This steric barrier is effective in both aqueous and non-aqueous systems. differencebetween.com
Electrostatic Repulsion: As anionic surfactants, alkenyl succinates possess a negatively charged head group (the succinate portion). When adsorbed onto particle surfaces, they impart a net negative charge to the particles. nih.gov This creates an electrical double layer around each particle. When two similarly charged particles approach each other, their electrical double layers overlap, resulting in a strong electrostatic repulsive force that prevents them from aggregating. brookhaveninstruments.comresearchgate.net This mechanism is most effective in aqueous or polar media where charge separation can be maintained.
For this compound, with its tetrapropenyl (a C12 alkyl) chain and anionic succinate head, it is highly probable that it utilizes a combination of both steric and electrostatic stabilization to maintain dispersion stability.
Interactions with Dispersed Phases (e.g., Hydrophobic Particles, Crude Oil Droplets)
The effectiveness of a surfactant is intrinsically linked to its ability to interact favorably with the dispersed phase. For hydrophobic particles and crude oil droplets, the hydrophobic alkyl chain of the alkenyl succinate is the key to this interaction.
The long, nonpolar tetrapropenyl tail of this compound will readily adsorb onto the surface of hydrophobic particles or partition into crude oil droplets. nih.govnih.gov This adsorption is driven by the hydrophobic effect, where the nonpolar tails seek to minimize their contact with the aqueous phase by associating with the nonpolar dispersed phase. nih.gov
Once adsorbed, the surfactant molecules arrange themselves with their hydrophobic tails anchored to the particle or oil droplet and their hydrophilic succinate head groups oriented towards the aqueous phase. This creates a new, hydrophilic interface for the dispersed particles, making them more compatible with the surrounding water. In the context of crude oil dispersion, this process breaks down large oil slicks into smaller, more manageable droplets that can be more easily biodegraded. nih.govnih.gov The efficiency of this interaction depends on the length and branching of the alkyl chain, which influences how effectively it can pack at the interface. researchgate.net
Structure-Performance Relationship in Dispersion Applications
The chemical structure of an alkenyl succinate surfactant directly dictates its performance in dispersion applications. Key structural features include the length and branching of the hydrophobic alkyl chain and the nature of the hydrophilic head group. researchgate.net
Hydrophobic Chain Length: Generally, a longer alkyl chain leads to greater hydrophobicity and stronger adsorption onto nonpolar surfaces. This can enhance the stability of the dispersion. However, an excessively long chain might decrease the surfactant's water solubility to a point where it becomes ineffective. Research on gelatin derivatives reacted with polyisobutenyl succinic anhydride (B1165640) showed that increasing the length of the hydrophobic unit improved surface activity. researchgate.net
Branching of the Alkyl Chain: Branching in the alkyl chain can affect the packing of the surfactant molecules at the interface. While linear chains may pack more densely, branched chains can provide a more significant steric barrier due to their bulkier nature.
Hydrophilic Head Group: The succinate head group provides the necessary water solubility and the anionic charge for electrostatic stabilization. The size and charge density of the head group influence the thickness and strength of the electrical double layer.
Advanced Characterization of Dispersed Systems
To evaluate the efficacy of a surfactant like this compound in stabilizing dispersions, several advanced characterization techniques are employed.
Turbidimetric Analysis and Particle Size Distribution Measurement
Turbidimetric Analysis: Turbidity measurement is a rapid and non-invasive method to assess the stability of a dispersion. nih.gov It involves passing a light beam through the sample and measuring the amount of light scattered or transmitted. A stable dispersion with small, well-dispersed particles will have a relatively constant turbidity over time. Conversely, an increase in turbidity can indicate particle aggregation or flocculation, while a decrease can signify sedimentation or creaming. researchgate.net The Turbiscan optical analyzer is a common instrument used for this purpose, providing quantitative data on destabilization kinetics. tandfonline.comfigshare.com
Particle Size Distribution (PSD): The size of the dispersed particles is a critical parameter for dispersion stability. Techniques like Dynamic Light Scattering (DLS) and Laser Diffraction are used to measure the PSD. americanpharmaceuticalreview.com A narrow PSD with a small mean particle size is generally indicative of a well-stabilized dispersion. Monitoring the PSD over time can reveal processes like Ostwald ripening (the growth of larger particles at the expense of smaller ones) or aggregation. For example, studies on dodecenyl succinate nanofiber-stabilized emulsions have shown a direct correlation between surfactant concentration and the resulting particle size distribution. researchgate.net
The table below illustrates hypothetical data on how particle size might change with varying concentrations of an alkenyl succinate surfactant.
| Surfactant Concentration (% w/w) | Mean Particle Diameter (nm) | Polydispersity Index (PDI) |
| 0.1 | 550 | 0.8 |
| 0.5 | 320 | 0.4 |
| 1.0 | 210 | 0.2 |
| 2.0 | 205 | 0.2 |
Zeta Potential Measurements for Colloidal Stability Assessment
Zeta Potential: This parameter is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. brookhaveninstruments.com It is determined by measuring the electrophoretic mobility of the particles in an electric field. A higher absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion and, therefore, good colloidal stability. researchgate.netresearchgate.net Conversely, a zeta potential close to zero suggests that the particles are more likely to aggregate due to the dominant van der Waals attractive forces. brookhaveninstruments.com For an anionic surfactant like this compound, increasing its concentration on the particle surfaces would be expected to lead to a more negative zeta potential, thereby enhancing stability. The pH of the dispersion can also significantly influence the zeta potential. ncsu.edu
The following table presents hypothetical zeta potential values for a dispersion stabilized with an alkenyl succinate at different pH values.
| pH | Zeta Potential (mV) | Colloidal Stability |
| 3 | -15 | Low |
| 5 | -28 | Moderate |
| 7 | -45 | High |
| 9 | -50 | High |
Computational Chemistry and Molecular Modeling Studies of Sodium Isobutyl 2 Tetrapropenylsuccinate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are employed to determine the fundamental electronic properties and the most stable three-dimensional structure (conformation) of a single surfactant molecule. By solving approximations of the Schrödinger equation, researchers can calculate properties such as the distribution of electron density, the locations of partial positive and negative charges (electrostatic potential), and the energies of different molecular shapes. This information is crucial for understanding how the molecule will interact with itself, with solvent molecules (like water), and with other substances.
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly
Molecular dynamics (MD) simulations are a cornerstone for studying how surfactants behave in complex environments. In these simulations, the movements of every atom in a system, including the surfactant, water, and often an oil phase, are calculated over time. This allows researchers to observe dynamic processes like the migration of surfactant molecules to an oil-water interface, their arrangement at this interface to lower surface tension, and their self-assembly into larger structures like micelles. These simulations can reveal how the specific structure of a surfactant influences its performance.
Coarse-Grained and All-Atom Simulations for Understanding Aggregation Dynamics
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively short timescales and small system sizes. To study larger-scale phenomena like the formation and evolution of large aggregates of surfactants over longer periods, researchers often use coarse-grained (CG) simulations. In the CG approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost. This allows for the simulation of processes that occur over microseconds or longer, providing insights into the kinetics and thermodynamics of micelle formation and other aggregation behaviors.
Development of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models for Dispersancy
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of a chemical based on its molecular structure. For surfactants, a QSPR model could be developed to predict a property like its effectiveness as a dispersant. This involves compiling a dataset of different surfactant molecules with known dispersancy values and then using computational methods to calculate a set of molecular descriptors (e.g., size, shape, electronic properties). A mathematical model is then created to correlate these descriptors with the observed dispersancy. Such models are valuable for designing new surfactants with improved performance.
Density Functional Theory (DFT) for Investigating Reaction Pathways and Intermolecular Interactions
Density Functional Theory (DFT) is a specific class of quantum chemical methods that is particularly well-suited for studying the electronic structure and reactivity of molecules. In the context of surfactants, DFT can be used to investigate the mechanisms of their synthesis or degradation reactions. It can also provide highly accurate descriptions of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between surfactant molecules and between surfactants and other components of a system. This detailed understanding of intermolecular forces is critical for explaining and predicting the behavior of surfactants at interfaces and in solution.
Environmental Fate and Transformation Pathways of Sodium Isobutyl 2 Tetrapropenylsuccinate: an Academic Perspective
Biodegradation Kinetics and Mechanisms in Diverse Environmental Compartments
Biodegradation is a critical process in determining the environmental persistence and ultimate fate of chemical compounds. It involves the breakdown of organic substances by microorganisms into simpler compounds, which can lead to their complete mineralization. The following sections explore the key aspects of the biodegradation of Sodium Isobutyl 2-Tetrapropenylsuccinate.
Assessment of Aerobic and Anaerobic Degradation Rates in Aquatic and Soil Systems
The rate at which this compound degrades under different oxygen conditions is a primary indicator of its environmental persistence. Aerobic degradation, occurring in the presence of oxygen, and anaerobic degradation, occurring in its absence, often proceed at different rates and through different microbial pathways.
Aquatic Systems: In aquatic environments, the degradation rate is influenced by factors such as water temperature, pH, microbial population density, and the availability of nutrients. While specific studies on this compound are not available in the reviewed literature, research on other ester compounds indicates that hydrolysis of the ester bond can be a significant initial step, followed by microbial utilization of the resulting alcohol and dicarboxylic acid. The rate of this process can vary significantly. For instance, some phthalate (B1215562) esters have been shown to degrade by over 99% within 192 hours in the presence of specific bacterial strains. researchgate.net
Soil Systems: In soil, the degradation kinetics are more complex due to the compound's interaction with soil organic matter and clay particles. These interactions can affect its bioavailability to microorganisms. Aerobic soil metabolism studies are designed to measure the transformation rate of a substance and identify its breakdown products. ntis.gov The half-life (DT50), which is the time required for 50% of the compound to degrade, is a key parameter derived from these studies. For some herbicides, aerobic half-lives can range from a few months to over a year, while anaerobic conditions can sometimes lead to more rapid dissipation. polysciences.com
Interactive Table: Example Degradation Rate Data (Note: Data for this compound is not available; this table is illustrative).
| Environmental Compartment | Condition | Half-life (DT50) | Data Source |
|---|---|---|---|
| Aquatic System | Aerobic | Data Not Available | N/A |
| Aquatic System | Anaerobic | Data Not Available | N/A |
| Soil System | Aerobic | Data Not Available | N/A |
Identification and Characterization of Primary and Secondary Transformation Products
As a parent compound degrades, it forms a series of intermediate chemicals known as transformation products. Identifying these products is crucial for a complete environmental risk assessment, as they may be more or less toxic and mobile than the original substance.
For a compound like this compound, the initial transformation steps would likely involve the cleavage of the ester and salt groups. This would be expected to produce isobutanol, tetrapropenylsuccinic acid, and a sodium ion. Subsequent microbial action would likely target the tetrapropenyl chain and the succinic acid backbone. The degradation of similar molecules, such as phthalate esters, proceeds through de-esterification to form phthalic acid, which is then further broken down. researchgate.net Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to identify these transformation products.
Microbiological Community Dynamics and Enzyme Activity in Degradation Processes
The degradation of complex organic molecules is often a collaborative effort by diverse microbial communities, where different species may carry out different steps in the degradation pathway. The introduction of a chemical like this compound into an environment can cause shifts in the local microbial community, favoring the growth of microorganisms capable of utilizing it as a source of carbon and energy.
The key enzymes involved in the initial breakdown of this compound would likely be esterases or hydrolases, which catalyze the cleavage of the ester bond. nih.gov Studies on other esters have identified specific enzymes, such as carboxylesterase and mono-alkyl phthalate hydrolase, as being crucial for their degradation. researchgate.net Research in this area would involve isolating microorganisms from contaminated environments and studying their enzymatic capabilities.
Abiotic Transformation Processes
In addition to biodegradation, chemical compounds in the environment can be transformed by non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis Kinetics and Pathway Analysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, the ester linkage is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding water. While specific kinetic data for this compound are unavailable, studies on other esters show that hydrolysis can be a significant degradation pathway, particularly under neutral or alkaline conditions. researchgate.net The expected hydrolysis products would be isobutanol and sodium 2-tetrapropenylsuccinate.
Interactive Table: Example Hydrolysis Data (Note: Data for this compound is not available; this table is illustrative).
| pH | Temperature (°C) | Hydrolysis Half-life | Data Source |
|---|---|---|---|
| 5 | 25 | Data Not Available | N/A |
| 7 | 25 | Data Not Available | N/A |
Photolytic Degradation under Simulated Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The potential for a molecule to undergo photolysis depends on its ability to absorb light at wavelengths present in sunlight. While many organic molecules are susceptible to photolysis, detailed studies would be required to determine the significance of this pathway for this compound. Such studies typically involve exposing the chemical in pure water to a light source that simulates natural sunlight and measuring its rate of disappearance over time.
Sorption and Desorption Dynamics in Environmental Matrices
Soil, Sediment, and Suspended Particulate Matter Interactions
No publicly available studies were found that specifically measure the sorption and desorption coefficients (such as K_d or K_oc) of this compound in soil, sediment, or with suspended particulate matter. This information is crucial for understanding how the compound partitions between solid and aqueous phases in the environment. Without such data, predicting its tendency to adhere to particles or remain dissolved in water is not possible.
Influence of Environmental Parameters on Sorption Behavior
Research on how environmental factors like pH, organic matter content, clay mineralogy, and ionic strength of the surrounding water influence the sorption behavior of this compound has not been published in the available literature. As an anionic surfactant, its sorption would theoretically be influenced by these parameters, but no specific experimental data exists to confirm the extent and nature of these interactions.
Mobility and Transport Phenomena in Aquatic and Terrestrial Ecosystems
There is a lack of information regarding the mobility and transport of this compound. Studies on its leaching potential in different soil types, its transport in surface and groundwater, or its potential for long-range transport via atmospheric or oceanic currents could not be located.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for sodium isobutyl 2-tetrapropenylsuccinate, and how can purity be validated?
- Methodological Answer: Synthesis typically involves esterification of succinic acid derivatives with isobutyl alcohol under acidic catalysis. Purity validation requires HPLC (for quantifying residual solvents) and titration (for acid value determination) . For structural confirmation, combine FT-IR (to verify ester C=O bonds at ~1740 cm⁻¹) and ¹H-NMR (to resolve isobutyl protons at δ 0.9–1.1 ppm and tetrapropenyl vinyl signals at δ 5.0–5.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer: Use a tiered approach:
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+Na]⁺ ions).
- ¹³C-NMR to assign carbonyl carbons (~170 ppm) and branching in the isobutyl group.
- UV-Vis spectroscopy to assess π→π* transitions in the tetrapropenyl moiety (λmax ~210 nm) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Design accelerated stability studies:
- pH stability : Incubate solutions at pH 2–12 (using HCl/NaOH buffers) and monitor hydrolysis via HPLC over 24–72 hours.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) and kinetic modeling (Arrhenius plots) to predict shelf life .
Advanced Research Questions
Q. What computational strategies model this compound’s interactions with surfactants or biomembranes?
- Methodological Answer: Employ molecular dynamics (MD) simulations with force fields like CHARMM or OPLS-AA to study:
- Self-assembly behavior in aqueous systems (e.g., critical micelle concentration prediction).
- Membrane permeability using lipid bilayer models (e.g., DOPC membranes) . Pair with QSAR models to correlate branching effects (isobutyl vs. tert-butyl) with bioactivity .
Q. How can contradictory data on the compound’s reactivity with oxidizing agents be resolved?
- Methodological Answer: Conduct controlled experiments to isolate variables:
- Controlled atmosphere studies : Use gloveboxes to exclude O₂/H₂O and compare oxidation rates (e.g., via Raman spectroscopy to track peroxide formation).
- Kinetic isotope effects (KIE) : Replace H₂O with D₂O to probe proton-transfer mechanisms in base-mediated degradation . Cross-reference with literature meta-analyses to identify methodological inconsistencies (e.g., solvent polarity, catalyst traces) .
Q. What in vitro assays are suitable for assessing its biological activity, such as antimicrobial or enzyme inhibition effects?
- Methodological Answer: Prioritize mechanism-driven assays:
- Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify hydrolase inhibition (IC₅₀ values).
- Antimicrobial activity : Perform microdilution assays (CLSI guidelines) against Gram-negative/-positive strains, with synergy testing (e.g., checkerboard assays with commercial antibiotics) .
Data Analysis and Reporting Guidelines
Q. How should researchers present conflicting spectral data in publications?
- Methodological Answer: Follow IUPAC guidelines for NMR/IR reporting:
- Include raw data in supplementary materials (e.g., .JCAMP-DX files for spectra).
- Annotate unexpected peaks (e.g., solvent artifacts at δ 2.5 ppm in DMSO-d₆) and justify exclusions .
Q. What statistical methods address batch-to-batch variability in synthesis yields?
- Methodological Answer: Apply Design of Experiments (DoE) (e.g., Box-Behnken design) to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and multivariate regression to model yield predictors .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
